Ethanediamide, N,N'-bis(1H-1,2,3-triazol-1-yl)-
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Overview
Description
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- is a compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. This compound is characterized by the presence of two 1H-1,2,3-triazole rings attached to an ethanediamide backbone. The triazole rings are known for their stability and ability to participate in various chemical reactions, making this compound a valuable tool in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the use of an alkyne and an azide as starting materials, which react in the presence of a copper(I) catalyst to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- are not widely documented, the principles of the CuAAC reaction can be scaled up for industrial applications. The use of water-soluble ligands, such as BTTES, can enhance the reaction rates and reduce cytotoxicity, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole rings can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- include copper(I) catalysts for the CuAAC reaction, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the CuAAC reaction yields triazole-containing compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- involves its ability to form stable complexes with metal ions through the triazole rings. This property makes it an effective ligand in coordination chemistry, where it can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or bioconjugation .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Another triazole-containing compound used in coordination chemistry and material science.
N,N’-Bis(2-ethylhexyl)-1,2,4-triazol-1-yl)methyl]amin: A triazole derivative with applications in organic synthesis.
Uniqueness
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- is unique due to its dual triazole rings, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring robust and versatile ligands .
Properties
CAS No. |
198756-29-5 |
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Molecular Formula |
C6H6N8O2 |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
N,N'-bis(triazol-1-yl)oxamide |
InChI |
InChI=1S/C6H6N8O2/c15-5(9-13-3-1-7-11-13)6(16)10-14-4-2-8-12-14/h1-4H,(H,9,15)(H,10,16) |
InChI Key |
XINOIPJHAWAPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)NC(=O)C(=O)NN2C=CN=N2 |
Origin of Product |
United States |
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